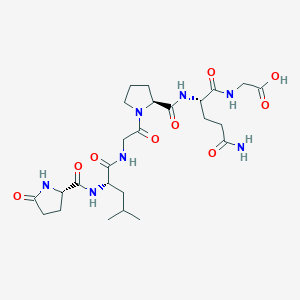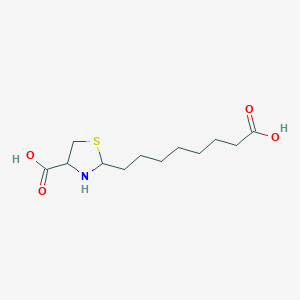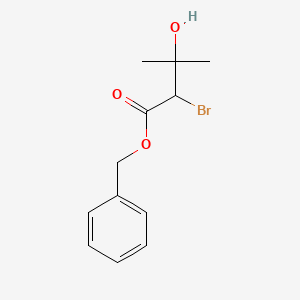
Hex-1-enylselanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-enylselanylbenzene is an organic compound that features a unique combination of a hex-1-enyl group and a selanylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-1-enylselanylbenzene can be synthesized through the reaction of hex-1-enyl halides with sodium selenide, followed by coupling with benzene derivatives. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the oxidation of selenium.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Hex-1-enylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hex-1-enyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or alkyl halides are employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Hex-1-enylselanylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of hex-1-enylselanylbenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense mechanisms. The hex-1-enyl group provides additional reactivity, allowing the compound to participate in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Hex-1-enylbenzene: Lacks the selenium atom, resulting in different chemical properties and reactivity.
Phenylselenol: Contains a selenium atom bonded directly to a benzene ring, differing in the alkyl group attached to selenium.
Eigenschaften
CAS-Nummer |
63831-84-5 |
|---|---|
Molekularformel |
C12H16Se |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
hex-1-enylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-11H,2-4H2,1H3 |
InChI-Schlüssel |
WVLLXZUXWLLJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
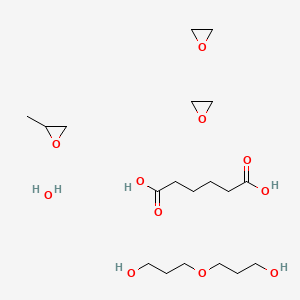

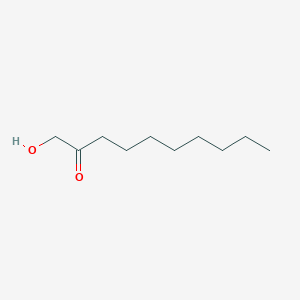
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
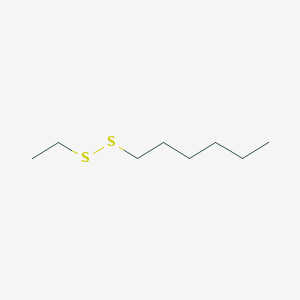
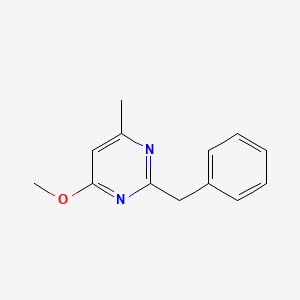
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

